N-(4-(Mercaptomethyl)phenyl)acetamide
Description
N-(4-(Mercaptomethyl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a mercaptomethyl (–SCH2) group at the para position. This compound belongs to the N-arylacetamide family, which is widely studied for its diverse pharmacological and synthetic applications.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-[4-(sulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H11NOS/c1-7(11)10-9-4-2-8(6-12)3-5-9/h2-5,12H,6H2,1H3,(H,10,11) |
InChI Key |
NJWDQVAOORNJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(sulfanylmethyl)phenyl]acetamide typically involves the reaction of 4-(sulfanylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(sulfanylmethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 4-(sulfanylmethyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specific period, typically 1-2 hours, to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[4-(sulfanylmethyl)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(sulfanylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(sulfanylmethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-[4-(sulfanylmethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanylmethyl group can undergo metabolic transformations, influencing the compound’s activity and pharmacokinetics.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Mercaptomethyl Group : Introduces thiol reactivity, enabling disulfide bond formation or antioxidant activity, unlike inert groups like methyl or methoxy.
- Electron-Withdrawing Groups (e.g., –NO2, –SO2): Increase acidity of the acetamide NH and enhance intermolecular interactions, as seen in sulfonamide derivatives .
- Hydroxy and Methoxy Groups : Improve water solubility compared to hydrophobic substituents like chloro or trifluoromethyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
